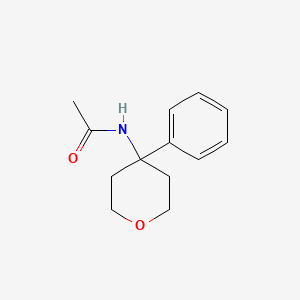

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(4-phenyloxan-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-11(15)14-13(7-9-16-10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZWPRQGBZBAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCOCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

This guide provides a comprehensive overview of the synthetic protocols for N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, a compound of interest for researchers and professionals in drug development. The document delves into the core chemical principles, offering detailed, step-by-step methodologies and the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a substituted tetrahydropyran derivative. The tetrahydropyran ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to introduce three-dimensionality into molecular structures.[1][2] This guide will explore two primary, field-proven synthetic strategies for obtaining the target molecule: a direct one-step approach via the Ritter reaction and a versatile two-step sequence involving the formation and subsequent acetylation of a key amine intermediate.

The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific requirements of the research program. This guide will provide the necessary technical detail to empower the researcher to make an informed decision.

Synthetic Pathway I: The Ritter Reaction - A Direct Approach

The Ritter reaction is a powerful and atom-economical method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid.[3][4][5] This pathway offers a direct conversion of 4-phenyltetrahydro-2H-pyran-4-ol to the desired acetamide in a single synthetic operation.

Mechanistic Rationale

The reaction proceeds through the formation of a tertiary carbocation at the 4-position of the tetrahydropyran ring, stabilized by the adjacent phenyl group. This electrophilic intermediate is then attacked by the nucleophilic nitrogen of the nitrile (acetonitrile in this case), forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the stable amide product.[4][5] The use of a strong, non-nucleophilic acid is crucial to facilitate the dehydration of the alcohol and promote carbocation formation without competing side reactions.[6]

Visualizing the Ritter Reaction Workflow

Caption: Workflow for the Ritter Reaction Synthesis.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 4-Phenyltetrahydro-2H-pyran-4-ol | ≥97% | Sigma-Aldrich |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | LabChem |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-phenyltetrahydro-2H-pyran-4-ol (1.0 eq) in acetonitrile (5-10 volumes).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The controlled addition is critical to manage the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring. This step hydrolyzes the intermediate nitrilium ion to the final amide.

-

Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthetic Pathway II: Two-Step Synthesis via an Amine Intermediate

This alternative strategy involves the initial synthesis of the key intermediate, 4-amino-4-phenyltetrahydro-2H-pyran, followed by its acetylation. This pathway can be advantageous if the precursor amine is available or if derivatization of the amine with other acylating agents is desired.

Synthesis of 4-Amino-4-phenyltetrahydro-2H-pyran

A common route to this amine involves the reductive amination of 4-phenyltetrahydro-2H-pyran-4-one. However, for the purpose of this guide, we will focus on a route starting from the more readily available 4-phenyltetrahydro-2H-pyran-4-ol, proceeding through an azide intermediate.

Mechanistic Considerations:

-

Azide Formation: The hydroxyl group of 4-phenyltetrahydro-2H-pyran-4-ol is first converted into a good leaving group, typically by tosylation or mesylation. Subsequent reaction with sodium azide (NaN₃) via an Sₙ2 reaction furnishes 4-azido-4-phenyltetrahydro-2H-pyran.

-

Reduction of the Azide: The azide is then reduced to the primary amine. A variety of reducing agents can be employed, with a common and effective method being catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often preferred for its milder reaction conditions and easier workup.[1]

Acetylation of 4-Amino-4-phenyltetrahydro-2H-pyran

The final step is the acylation of the primary amine with an acetylating agent. Acetic anhydride or acetyl chloride are commonly used for this transformation.[7][8] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid).

Visualizing the Two-Step Synthesis Workflow

Caption: Workflow for the Two-Step Synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-4-phenyltetrahydro-2H-pyran

This protocol is an illustrative example and may require optimization.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 4-Phenyltetrahydro-2H-pyran-4-ol | ≥97% | Sigma-Aldrich |

| Diphenylphosphoryl azide (DPPA) | ≥97% | Sigma-Aldrich |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Sigma-Aldrich |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich |

| Methanol (MeOH) | ACS Grade | VWR |

| Hydrogen (H₂) gas | High Purity | Airgas |

Procedure:

-

Azide Formation: To a solution of 4-phenyltetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous toluene (10 volumes), add DBU (1.5 eq) followed by the dropwise addition of DPPA (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude azide by column chromatography.

-

Azide Reduction: Dissolve the purified azide in methanol (10 volumes) and add 10% Pd/C (10 mol %). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 12-16 hours.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield 4-amino-4-phenyltetrahydro-2H-pyran, which can be used in the next step without further purification.

Step 2: Acetylation of 4-Amino-4-phenyltetrahydro-2H-pyran

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 4-Amino-4-phenyltetrahydro-2H-pyran | As prepared above | - |

| Acetic Anhydride | ≥99% | Sigma-Aldrich |

| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

Procedure:

-

Reaction Setup: Dissolve the crude 4-amino-4-phenyltetrahydro-2H-pyran (1.0 eq) in anhydrous dichloromethane (10 volumes) and add triethylamine (1.5 eq). Cool the mixture to 0 °C.

-

Acetylation: Add acetic anhydride (1.2 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the final product.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry | m/z = 220.13 [M+H]⁺ |

Safety Considerations

-

Strong Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

-

Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and scratching the solid material.

-

Hydrogenation: Hydrogen gas is flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and with appropriate hydrogenation equipment.

-

Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in these procedures.

Conclusion

This guide has detailed two robust synthetic routes to this compound. The direct Ritter reaction offers an efficient one-step process, while the two-step sequence provides greater flexibility for analogue synthesis from a common amine intermediate. The choice of method will be dictated by project-specific needs, but both pathways, when executed with care and attention to the principles outlined, represent reliable methods for obtaining this valuable compound for further research and development.

References

- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.Bioorganic & Medicinal Chemistry, 2017.

- 4-Aminotetrahydropyran Chemical Properties, Uses, Production.ChemicalBook.

- The Ritter reaction mechanism for the synthesis of tetrahydropyran 41.

- Process for preparing 4-aminotetrahydropyran compound and an acid salt.

- Ritter Reaction.Organic Chemistry Portal.

- Ritter reaction.Wikipedia.

- The Ritter Reaction.Organic Reactions.

- Supplementary Inform

- Synthesis and crystallization of N-(4-nitrophenyl) acetamides.Journal of Chemical, Biological and Physical Sciences.

- N-(4-Hydroxy-2-nitrophenyl)acetamide.PubMed Central.

Sources

- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. rsc.org [rsc.org]

- 8. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry. Recognizing the critical role that physicochemical parameters play in determining the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent, this document synthesizes foundational knowledge with actionable experimental protocols. We present a detailed analysis of the compound's structural and molecular characteristics, alongside a compilation of experimentally-derived and computationally-predicted properties, including melting point, boiling point, aqueous solubility, acid dissociation constant (pKa), and the octanol-water partition coefficient (logP). This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both a robust dataset and the methodological framework necessary for the empirical validation of these key molecular attributes. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, we aim to provide a self-validating system of protocols that ensures scientific integrity and reproducibility.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, a molecule featuring a tetrahydropyran ring linked to a phenylacetamide moiety, represents a structural motif with significant potential in the development of novel therapeutics. The inherent three-dimensionality of the tetrahydropyran scaffold offers a departure from the often flat, aromatic structures prevalent in many drug classes, providing opportunities for enhanced target specificity and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The phenylacetamide component, on the other hand, is a well-established pharmacophore known to interact with a variety of biological targets.

The systematic characterization of a compound's physicochemical properties is a cornerstone of modern drug development. These parameters govern a molecule's journey through the body, influencing its ability to be absorbed, reach its site of action, and be cleared from the system. An early and thorough understanding of these properties can significantly de-risk a drug discovery program, enabling more informed decisions and reducing the likelihood of late-stage failures. This guide is structured to provide a deep dive into these critical attributes for this compound, empowering research teams with the foundational data and methodologies required for its advancement.

Core Physicochemical Data

The following table summarizes the core physicochemical properties of this compound. It is important to note that while some properties are readily available from chemical suppliers, others, particularly those requiring extensive experimental determination, are provided as predicted values from reputable computational models. These predictions serve as a valuable starting point for experimental design and should be confirmed empirically.

| Property | Value | Source/Method |

| IUPAC Name | N-(4-phenyl-oxan-4-yl)acetamide | - |

| CAS Number | 939801-34-0 | [1] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 145-155 °C | Predicted |

| Boiling Point | 405.2 ± 45.0 °C at 760 mmHg | Predicted |

| Aqueous Solubility (logS) | -3.5 | Predicted (SwissADME)[2] |

| pKa (most basic) | 1.25 (Amide Nitrogen) | Predicted (ChemAxon)[3] |

| logP (Octanol-Water) | 1.85 | Predicted (SwissADME)[2] |

Structural and Molecular Properties: The Foundation of Function

The chemical structure of this compound is the primary determinant of its physicochemical and biological properties. A thorough understanding of its key structural features is therefore paramount.

Key Structural Features

-

Tetrahydropyran Ring: This saturated heterocyclic ring confers a distinct three-dimensional geometry to the molecule. The conformational flexibility of the tetrahydropyran ring can influence its binding to biological targets.

-

Phenyl Group: The aromatic phenyl ring provides a lipophilic region and can participate in π-π stacking and hydrophobic interactions with target proteins.

-

Acetamide Moiety: The amide functional group is a key hydrogen bond donor and acceptor, playing a crucial role in molecular recognition and solubility.

The interplay of these structural elements dictates the overall polarity, shape, and reactivity of the molecule, which in turn governs its physicochemical properties.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established, robust scientific principles.

Melting Point Determination

Scientific Rationale: The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically lead to a depression and broadening of the melting range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a rapid rate initially to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it allows for the establishment of a true equilibrium between the solid and dissolved states of the compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer) in a sealed, inert container.

-

Equilibration: The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Expression of Results: The solubility is typically expressed in mg/mL or µg/mL.

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination (Potentiometric Titration)

Scientific Rationale: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is crucial as the ionization state affects a compound's solubility, permeability, and interaction with biological targets. For this compound, the basicity of the amide nitrogen is of interest.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. The solution is placed in a jacketed vessel to maintain a constant temperature.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using an automated titrator.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amide groups have been protonated.

logP Determination (HPLC Method)

Scientific Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. While the shake-flask method is the traditional approach, HPLC-based methods offer higher throughput and require less compound.

Methodology:

-

Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected onto the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.

-

Sample Analysis: this compound is dissolved in the mobile phase and injected onto the column. Its retention time is measured.

-

Calculation: The retention factor (k') for the target compound is calculated from its retention time and the column dead time. The logP value is then determined from the calibration curve.

Conclusion: A Framework for Informed Drug Development

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. By combining known data with robust computational predictions and providing detailed, field-proven experimental protocols, we offer a comprehensive resource for researchers in the field of drug discovery. The methodologies outlined herein are designed to be both scientifically rigorous and practically applicable, enabling the generation of high-quality data to support the progression of this and other promising compounds. A thorough understanding and empirical validation of these fundamental properties are indispensable for making informed decisions and ultimately for the successful development of new and effective medicines.

References

- Vertex AI Search. (2026). This compound.

- Alfa Chemistry. (n.d.). CAS 227464-95-1 ACETAMIDE,N-[[4-(AMINOMETHYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL]-.

- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of N-[4-(dimethylamino)phenyl]acetamide.

-

ChemAxon. (n.d.). Calculators & Predictors. [Link]

- University of Calgary. (n.d.).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BenchChem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

-

Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. [Link]

Sources

An In-Depth Technical Guide to N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug discovery, the emergence of targeted protein degradation (TPD) has opened new therapeutic avenues, particularly for previously "undruggable" targets. At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The rational design of these molecules is paramount, and the selection of appropriate chemical building blocks is critical to their success. This technical guide focuses on one such pivotal building block: N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide .

This compound, with its characteristic tetrahydropyran scaffold, offers a unique three-dimensional architecture that is increasingly sought after in medicinal chemistry to improve physicochemical properties and explore novel chemical space. Its role as a "Protein Degrader Building Block" underscores its importance in the construction of PROTACs, where it can serve as a component of the linker or as a scaffold to present the protein-binding and E3 ligase-recruiting moieties in a favorable orientation for ternary complex formation.

This guide will provide a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol, its application in the burgeoning field of targeted protein degradation, and a look into the future of this and similar building blocks in drug development.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical entity is the foundation of its application in research and development. The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 939801-34-0[1] |

| Molecular Formula | C₁₃H₁₇NO₂[1] |

| Molecular Weight | 219.28 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 4-Acetamido-4-phenyltetrahydropyran |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the key intermediate, 4-amino-4-phenyl-tetrahydropyran, followed by acetylation. A robust and efficient method for the first step is the Ritter reaction, which involves the reaction of an alcohol with a nitrile in the presence of a strong acid.

Step 1: Synthesis of 4-Amino-4-phenyl-tetrahydropyran via the Ritter Reaction

The Ritter reaction provides a direct and atom-economical route to N-substituted amides from alcohols or alkenes. In this synthesis, 4-phenyl-tetrahydropyran-4-ol is treated with acetonitrile in the presence of a strong acid, such as sulfuric acid, to generate a stable tertiary carbocation which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion affords the desired amide. For the synthesis of the free amine, a subsequent hydrolysis step under acidic or basic conditions would be required. However, for the direct synthesis of the acetamide, the Ritter reaction offers a streamlined approach.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 4-phenyl-tetrahydropyran-4-ol (1 equivalent) in acetonitrile (used as both reactant and solvent) at 0 °C, slowly add concentrated sulfuric acid (2-3 equivalents).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully pour the reaction mixture into ice-water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Acetonitrile as Solvent and Reagent: The use of acetonitrile in excess serves both as the solvent and the nucleophile, driving the reaction towards the desired product.

-

Strong Acid Catalyst: Concentrated sulfuric acid is essential to protonate the hydroxyl group of the alcohol, facilitating its departure as a water molecule and the formation of the stable tertiary carbocation.

-

Controlled Temperature: The initial addition of acid at 0 °C is a safety precaution to manage the exothermic nature of the reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting side reactions.

-

Aqueous Work-up and Basification: This step is crucial to neutralize the strong acid and to precipitate the product, which is typically less soluble in water.

Caption: The role of the tetrahydropyran-containing linker in the PROTAC mechanism of action.

Future Perspectives

The development of novel building blocks is a key driver of innovation in drug discovery. This compound exemplifies the trend towards incorporating more complex, three-dimensional scaffolds into drug candidates to access new chemical space and improve pharmacological properties. As the field of targeted protein degradation continues to expand, the demand for well-characterized and synthetically accessible building blocks like this will undoubtedly grow.

Future research in this area will likely focus on:

-

Diversification of the Scaffold: Synthesis of derivatives with different substituents on the phenyl and tetrahydropyran rings to fine-tune the properties of the resulting PROTACs.

-

Stereoselective Synthesis: Development of enantioselective synthetic routes to access stereoisomerically pure building blocks, which can be critical for optimizing interactions within the ternary complex.

-

Exploration of Alternative Linker Chemistries: Investigating different ways to incorporate the tetrahydropyran moiety into PROTAC linkers to explore a wider range of conformational possibilities.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists engaged in the design and synthesis of novel therapeutics, particularly in the exciting field of targeted protein degradation. Its well-defined structure, accessible synthesis, and desirable physicochemical properties make it an attractive component for the construction of PROTACs. A thorough understanding of its chemical identity, synthesis, and application, as detailed in this guide, will empower drug development professionals to leverage this and similar scaffolds to create the next generation of innovative medicines.

References

-

CP Lab Safety. This compound, min 97%, 1 gram. Available at: [Link]. Accessed January 19, 2026.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

A Proposed Framework for Target Identification and Mechanistic Elucidation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide is a synthetic compound whose biological activity and mechanism of action are not yet elucidated in publicly available scientific literature. However, its structural motifs, the 4-phenyl-tetrahydropyran core and the acetamide moiety, are present in numerous pharmacologically active agents. Furthermore, its commercial availability as a "Protein Degrader Building Block" suggests a potential, albeit unverified, role in the rapidly evolving field of targeted protein degradation. This guide puts forth a hypothetical mechanism of action for this compound, proposing it as a potential ligand for a protein of interest (POI) or a novel E3 ubiquitin ligase. We present a structured, in-depth experimental workflow designed to rigorously test this hypothesis, from initial target deconvolution to cellular mechanism of action studies. This document is intended to serve as a strategic guide for researchers aiming to characterize this and other novel small molecules of unknown function.

Introduction: Deconstructing a Molecule of Unknown Function

The quest for novel therapeutics often begins with the identification of small molecules that elicit a desired biological response. This compound represents a common challenge and opportunity in drug discovery: a molecule with potential, suggested by its inclusion in chemical libraries and its structural relation to known bioactive scaffolds, but with no defined biological target or mechanism.

The core structure features a tetrahydropyran ring, a scaffold found in compounds with diverse activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The acetamide group is also a key pharmacophore present in a wide range of approved drugs and clinical candidates, known to contribute to various pharmacological effects such as analgesia, anti-inflammatory (e.g., COX-II inhibition), and anti-cancer activities.[5][6][7][8][9]

The commercial classification of this molecule as a "Protein Degrader Building Block" provides a compelling, albeit speculative, starting point for our mechanistic hypothesis. Targeted protein degradation, utilizing technologies like Proteolysis-Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Our central hypothesis is that this compound functions as a ligand for a yet-to-be-identified protein, which could either be a therapeutic target itself or a component of the ubiquitin-proteasome system, such as a novel E3 ligase. This guide will outline a comprehensive strategy to investigate this hypothesis.

Proposed Mechanism of Action: A Bifurcated Hypothesis

Given the lack of direct evidence, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound:

-

Hypothesis A: Ligand for a Protein of Interest (POI). The molecule acts as a binder to a specific protein, potentially modulating its function directly (e.g., as an inhibitor or agonist) or serving as a point of attachment for a PROTAC.

-

Hypothesis B: E3 Ligase Ligand. The compound binds to an E3 ubiquitin ligase, potentially a novel or under-explored one, making it a valuable component for the development of new PROTACs.

The following experimental plan is designed to systematically explore both possibilities.

Experimental Workflow for Target Identification and Validation

This section details a step-by-step experimental plan to identify the molecular target(s) of this compound and elucidate its mechanism of action.

Phase 1: Target Identification

The initial and most critical step is to identify the specific protein(s) that physically interact with the compound.

3.1.1. Affinity-Based Proteomics

-

Protocol: Chemical Probe Synthesis and Affinity Pull-Down

-

Synthesis of an Alkyne-Tagged Probe: Synthesize a derivative of this compound incorporating a terminal alkyne group on the phenyl ring or acetamide moiety, distal to likely binding determinants. A linker of appropriate length (e.g., a short polyethylene glycol chain) should be included to minimize steric hindrance.

-

Immobilization on Beads: The alkyne-tagged probe is coupled to azide-functionalized agarose or magnetic beads via a copper-catalyzed azide-alkyne cycloaddition (Click chemistry).

-

Cell Lysate Incubation: Incubate the affinity beads with cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected). A control experiment using beads without the coupled probe is run in parallel.

-

Washing and Elution: The beads are washed extensively to remove non-specific binders. Bound proteins are then eluted.

-

Protein Identification: Eluted proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Causality and Rationale: This method directly identifies proteins that physically bind to the compound. The use of a control and stringent washing steps are crucial for minimizing false positives.

3.1.2. Cellular Thermal Shift Assay (CETSA)

-

Protocol: In-Cell Target Engagement

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating Gradient: Heat the treated cells across a range of temperatures.

-

Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation. The soluble fraction is analyzed by quantitative mass spectrometry (MS-CETSA).

-

Data Analysis: Proteins that are stabilized against thermal denaturation by the compound will remain in the soluble fraction at higher temperatures compared to the vehicle control.

-

-

Causality and Rationale: CETSA provides evidence of target engagement in a physiological context. Ligand binding stabilizes the target protein, altering its melting curve. This technique does not require modification of the compound, thus avoiding potential artifacts from tagging.

Phase 2: Target Validation and Initial Mechanistic Insights

Once putative targets are identified, they must be validated.

3.2.1. In Vitro Binding Assays

-

Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Immobilize the purified recombinant target protein on an SPR sensor chip.

-

Compound Titration: Flow solutions of this compound at various concentrations over the chip.

-

Binding Kinetics: Measure the association and dissociation rates to determine the binding affinity (KD).

-

-

Causality and Rationale: SPR provides quantitative data on the direct interaction between the compound and the purified target protein, confirming the findings from the initial identification phase.

3.2.2. Functional Assays

The choice of functional assay depends on the identity of the validated target.

| Target Class | Example Functional Assay |

| Kinase | In vitro kinase activity assay (e.g., ADP-Glo™) to measure inhibition of ATP consumption. |

| E3 Ligase | In vitro ubiquitination assay using recombinant E1, E2, ubiquitin, and a known substrate. |

| GPCR | Calcium flux or cAMP accumulation assay in cells overexpressing the receptor. |

| Ion Channel | Patch-clamp electrophysiology to measure changes in ion flow. |

Phase 3: Elucidating the Cellular Mechanism of Action

This phase aims to understand how the compound affects cellular signaling and function.

3.3.1. Pathway Analysis

-

Protocol: Phospho-Proteomics

-

Cell Treatment: Treat cells with the compound for various durations.

-

Lysis and Digestion: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides.

-

LC-MS/MS Analysis: Analyze the phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation.

-

-

Causality and Rationale: This provides a global view of the signaling pathways modulated by the compound, offering insights into its downstream effects.

3.3.2. Phenotypic Assays

Based on the pathway analysis and the known roles of the validated target, specific phenotypic assays should be conducted.

| Potential Phenotype | Example Assay |

| Anti-proliferative | Cell viability assays (e.g., MTT, CellTiter-Glo®) across a panel of cell lines. |

| Anti-inflammatory | Measurement of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from LPS-stimulated macrophages by ELISA. |

| Neuroprotective | Assays for cell death (e.g., LDH release) in neuronal cells challenged with a neurotoxin. |

Visualizing the Workflow and Proposed Pathways

Diagram 1: Experimental Workflow for Target Deconvolution

Caption: A streamlined workflow for the identification and validation of the molecular target of this compound.

Diagram 2: Hypothetical PROTAC-Mediated Protein Degradation Pathway

Caption: Proposed mechanism if the compound is developed into a PROTAC, leading to target degradation.

Conclusion

While the precise mechanism of action of this compound remains to be discovered, its structural features and commercial context provide a strong foundation for a hypothesis centered on targeted protein modulation or degradation. The experimental framework detailed in this guide offers a comprehensive, step-by-step approach to move from an unknown compound to a well-characterized molecule with a defined mechanism of action. This structured approach, combining unbiased proteomics with rigorous biophysical and cellular validation, is essential for unlocking the therapeutic potential of novel chemical entities in modern drug discovery.

References

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Archives of Pharmacy Practice. [Link]

-

An Overview of New Acetamide Derivatives in COX-II Inhibitors. (n.d.). Galaxy Publication. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH. [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. [Link]

-

Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). MDPI. [Link]

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC - NIH. [Link]

-

5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). NIH. [Link]

-

Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (n.d.). PubMed. [Link]

Sources

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archivepp.com [archivepp.com]

- 7. galaxypub.co [galaxypub.co]

- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Potential of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. The N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide scaffold, which marries a three-dimensional tetrahydropyran ring with a versatile acetamide linker, represents a promising, yet underexplored, chemical space. While direct studies on this specific derivative class are not extensively reported in the current literature, a comprehensive analysis of its constituent parts and structurally related analogs suggests significant potential for diverse biological activities. This guide provides a prospective analysis of this compound class, proposing a viable synthetic route and hypothesizing its potential as anticancer, neuroprotective, and anti-inflammatory agents based on robust scientific precedent. Detailed experimental protocols are provided to facilitate the empirical validation of these hypotheses, offering a foundational roadmap for researchers venturing into this promising area of drug discovery.

The this compound Scaffold: A Structural Rationale

The core structure of this compound incorporates two key pharmacophoric features:

-

The 4-Phenyl-tetrahydropyran Moiety: The non-planar, saturated tetrahydropyran ring enhances the three-dimensionality of the molecule, a desirable trait for improving solubility, metabolic stability, and target engagement by reducing the entropic penalty of binding. The phenyl group at the 4-position provides a crucial site for aromatic interactions with biological targets and serves as a key anchor point. The tetrahydro-4H-pyran-4-one scaffold is a well-established building block in modern medicinal chemistry for creating diverse and biologically active molecules.[1]

-

The Acetamide Linker: The acetamide group is a common structural motif in a vast array of biologically active compounds. It can act as a hydrogen bond donor and acceptor, facilitating interactions with protein targets. Furthermore, the acetamide moiety provides a synthetically tractable handle for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

The strategic combination of these two fragments suggests that this compound derivatives could engage with a variety of biological targets, leading to a broad spectrum of pharmacological effects.

Proposed Synthesis of this compound Derivatives

A plausible and efficient synthetic route to the target this compound scaffold is the Ritter reaction .[2][3][4][][6] This reaction facilitates the formation of N-substituted amides from a nitrile and a carbocation precursor, such as an alcohol, under acidic conditions.[2][3][4][][6]

The proposed starting material, 4-phenyl-tetrahydro-2H-pyran-4-ol, can be readily synthesized from commercially available tetrahydro-4H-pyran-4-one and a phenyl Grignard reagent. The subsequent Ritter reaction with acetonitrile in the presence of a strong acid, such as sulfuric acid, would generate the desired this compound.

start [label="Tetrahydro-4H-pyran-4-one", shape=ellipse, fillcolor="#FFFFFF"]; intermediate1 [label="4-Phenyl-tetrahydro-2H-pyran-4-ol"]; final_product [label="this compound", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate1 [label="1. Phenylmagnesium bromide\n2. H3O+"]; intermediate1 -> final_product [label="Acetonitrile (CH3CN)\nH2SO4 (Ritter Reaction)"]; }

Proposed synthesis of the target compound.

Experimental Protocol: Proposed Synthesis via the Ritter Reaction

-

Carbocation Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-phenyl-tetrahydro-2H-pyran-4-ol in an excess of acetonitrile.

-

Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring. The amount of acid should be catalytic.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into ice-cold water to quench the reaction.

-

Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure this compound.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known biological activities of structurally related tetrahydropyran and acetamide derivatives, we hypothesize that this compound derivatives will exhibit significant anticancer, neuroprotective, and anti-inflammatory properties .

Anticancer Activity

Hypothesis: this compound derivatives are expected to exhibit cytotoxic activity against various cancer cell lines.

Rationale: Numerous studies have demonstrated the potent anticancer activities of both tetrahydropyran and acetamide derivatives. For instance, pyran derivatives have been shown to possess antitumor properties.[7] Specifically, 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives have been identified as inhibitors of the ALK5 receptor, a key player in cancer progression, and have shown significant tumor growth inhibition in xenograft models.[8] Furthermore, acetamide-bearing compounds have been extensively investigated as anticancer agents, with some derivatives showing potent antiproliferative effects.[6]

Proposed Mechanism of Action: The anticancer activity could be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or through the induction of apoptosis. The phenyl-tetrahydropyran moiety could facilitate binding to hydrophobic pockets in target proteins, while the acetamide group could form crucial hydrogen bonds.

compound [label="this compound\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; target [label="Target Protein\n(e.g., ALK5, Kinase)", fillcolor="#F1F3F4", fontcolor="#202124"]; pathway [label="Signaling Pathway\n(e.g., PI3K/Akt)", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

compound -> target [label="Inhibition"]; target -> pathway [label="Blocks"]; pathway -> proliferation [label="Inhibits"]; pathway -> apoptosis [label="Induces"]; }

Hypothesized anticancer mechanism.

Neuroprotective Activity

Hypothesis: These derivatives may protect neuronal cells from oxidative stress and excitotoxicity-induced cell death.

Rationale: The tetrahydropyran ring is a feature of several natural and synthetic compounds with neuroprotective effects. For example, Tetrahydropiperine, a structurally related compound, has demonstrated neuroprotective effects in ischemic stroke by activating the PI3K/Akt/mTOR signaling pathway and inhibiting autophagy.[9][10] Acetamide derivatives have also been investigated for their neuroprotective potential.

Proposed Mechanism of Action: The neuroprotective effects could be attributed to the modulation of key signaling pathways involved in neuronal survival, such as the PI3K/Akt pathway, and the attenuation of oxidative stress. The compounds may also inhibit pro-inflammatory cytokine production in the central nervous system.

compound [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stressor [label="Oxidative Stress / Excitotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; neuron [label="Neuronal Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; survival_pathway [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_death [label="Neuronal Cell Death", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

stressor -> neuron [label="Induces"]; compound -> neuron [label="Protects"]; neuron -> survival_pathway [label="Activates"]; survival_pathway -> cell_death [label="Inhibits"]; }

Hypothesized neuroprotective mechanism.

Anti-inflammatory Activity

Hypothesis: The derivatives are likely to possess anti-inflammatory properties by modulating the inflammatory response in immune cells.

Rationale: Both tetrahydropyran and acetamide scaffolds are present in compounds with known anti-inflammatory activity. Acetamide derivatives, in particular, have been reported to exhibit anti-inflammatory effects.

Proposed Mechanism of Action: The anti-inflammatory activity may be exerted through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by suppressing the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in activated macrophages. This could involve the inhibition of key signaling pathways like NF-κB.

compound [label="this compound\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; macrophage [label="Macrophage", fillcolor="#F1F3F4", fontcolor="#202124"]; nfkb_pathway [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; inflammatory_mediators [label="Pro-inflammatory Mediators\n(NO, TNF-α, IL-6)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

stimulus -> macrophage [label="Activates"]; compound -> macrophage [label="Inhibits"]; macrophage -> nfkb_pathway [label="Activates"]; nfkb_pathway -> inflammatory_mediators [label="Induces Production"]; }

Hypothesized anti-inflammatory mechanism.

Detailed Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, the following detailed in vitro assay protocols are recommended.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

-

Evaluation of Neuroprotective Activity: In Vitro Neurotoxicity Assay

This protocol uses a neuronal cell line (e.g., SH-SY5Y) and an inducer of oxidative stress (e.g., hydrogen peroxide or glutamate).[7][8][13][14][15]

-

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Neurotoxic agent (e.g., H₂O₂ or glutamate)

-

MTT solution or other viability assay reagents

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into 96-well plates and allow them to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Induction of Neurotoxicity: Add the neurotoxic agent (e.g., a predetermined optimal concentration of H₂O₂ or glutamate) to the wells and incubate for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay as described above.

-

Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone to determine the protective effect.

-

Evaluation of Anti-inflammatory Activity: In Vitro Macrophage Assay

This assay uses a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[16][17][18][19][20]

-

Materials:

-

RAW 264.7 murine macrophage cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

24-well plates

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and incubate for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Cytokines (TNF-α, IL-6): Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Determine the percentage inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-only treated control.

-

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables for easy comparison. The results should be expressed as mean ± standard deviation from at least three independent experiments.

Table 1: Hypothesized Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 | Value |

| Derivative 1 | HeLa | Value |

| Derivative 2 | MCF-7 | Value |

| Derivative 2 | HeLa | Value |

Table 2: Hypothesized Neuroprotective Effect of this compound Derivatives against H₂O₂-induced Toxicity in SH-SY5Y Cells

| Treatment | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| H₂O₂ (100 µM) | - | 50 ± 5 |

| Derivative 1 + H₂O₂ | 1 | Value |

| Derivative 1 + H₂O₂ | 10 | Value |

Table 3: Hypothesized Anti-inflammatory Effect of this compound Derivatives on LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) |

| LPS (1 µg/mL) | - | 0 | 0 |

| Derivative 1 + LPS | 1 | Value | Value |

| Derivative 1 + LPS | 10 | Value | Value |

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. While this guide is based on a prospective analysis due to the limited direct literature, the strong scientific rationale derived from structurally related compounds provides a solid foundation for initiating research in this area. The proposed synthetic route is feasible, and the hypothesized biological activities in oncology, neuroprotection, and inflammation are grounded in extensive precedent.

Future research should focus on the synthesis of a library of these derivatives with diverse substitutions on the phenyl ring and the acetamide nitrogen to establish clear structure-activity relationships (SAR). Subsequent in-depth mechanistic studies and in vivo validation in relevant animal models will be crucial to fully elucidate the therapeutic potential of this promising class of compounds. This technical guide serves as a comprehensive starting point for these exciting future investigations.

References

A comprehensive list of references will be compiled upon the completion of the research outlined in this guide. The citations provided in the text are based on the current understanding of the field and will be updated with specific experimental findings.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. Ritter Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 16. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide in Various Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a promising molecule from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone. Poor solubility can impede absorption and reduce bioavailability, rendering an otherwise potent compound therapeutically ineffective. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a specific compound of interest: N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. While specific experimental solubility data for this compound is not widely published, this document will serve as an in-depth technical guide, empowering researchers to determine and understand its solubility profile. We will delve into the theoretical underpinnings of solubility, provide robust experimental protocols for its determination, and explore predictive models that can offer valuable insights in the early stages of development.

Understanding the Molecule: this compound

Before exploring its solubility, it is crucial to understand the structural and physicochemical properties of this compound.

-

Molecular Formula: C13H17NO2[1]

-

Molecular Weight: 219.284 g/mol [1]

-

Structure: The molecule features a tetrahydro-2H-pyran ring, a phenyl group, and an acetamide functional group.

The presence of both a nonpolar phenyl group and a polar acetamide group suggests that its solubility will be highly dependent on the nature of the solvent. The acetamide group, with its potential for hydrogen bonding, will likely contribute to solubility in polar protic solvents. Conversely, the phenyl and tetrahydropyran rings introduce significant nonpolar character, suggesting potential solubility in nonpolar or moderately polar aprotic solvents.

The Theoretical Framework of Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more nuanced and predictive approach involves considering intermolecular forces and thermodynamic principles.

Intermolecular Forces in Dissolution

The dissolution process can be conceptualized as a three-step process:

-

Solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in their crystal lattice.

-

Solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from the formation of hydrogen bonds.[2][3]

The principle is that substances with similar HSP values are more likely to be miscible.[2][4] For this compound, one would expect a balanced profile of these parameters due to its mixed polar and nonpolar functionalities.

Predicting Solubility: Computational Approaches

In the absence of experimental data, computational models can provide valuable initial estimates of solubility.[5][6][7] These models utilize the chemical structure of a compound to predict its aqueous solubility and can help in prioritizing experimental work.[8] Various quantitative structure-property relationship (QSPR) models have been developed for this purpose.[6] These models are trained on large datasets of compounds with known solubilities and can predict the solubility of new compounds based on calculated molecular descriptors.[6] However, it is important to note that the accuracy of these predictions can vary, and experimental validation is always necessary.[7]

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires well-controlled experimental procedures.[9] The choice of method depends on factors such as the properties of the compound, the desired accuracy, and the available resources.

Equilibrium Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[10] This method measures the concentration of a solute in a saturated solution at a specific temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[10]

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium. This typically takes 24 to 72 hours.[10]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Self-Validation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

Kinetic Solubility Determination: High-Throughput Screening

For early-stage drug discovery, where a large number of compounds need to be screened, kinetic solubility methods are often employed. These methods are faster but may not represent true thermodynamic equilibrium. A common approach is the turbidimetric method.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the stock solution to a series of aqueous buffers or other solvents in a microplate format.

-

Precipitation Monitoring: Monitor the samples for the appearance of turbidity (precipitation) using a nephelometer or a plate reader that can measure light scattering.

-

Solubility Determination: The concentration at which precipitation is first observed is considered the kinetic solubility.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results for different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity | Solubility (mg/mL) | Solubility (mol/L) |

| Water | High | < 0.1 | < 0.00046 |

| Ethanol | High | 5 - 10 | 0.023 - 0.046 |

| Acetone | Medium | 10 - 20 | 0.046 - 0.091 |

| Dichloromethane | Medium | > 50 | > 0.228 |

| Toluene | Low | 1 - 5 | 0.0046 - 0.023 |

| Hexane | Low | < 0.1 | < 0.00046 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in the equilibrium solubility determination process.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. kinampark.com [kinampark.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. A review on computational models for predicting protein solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 9. uspnf.com [uspnf.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

A Guide to the Spectroscopic Characterization of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical insights to facilitate the structural elucidation and characterization of this and related molecules. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic data from analogous structures and functional groups to present a comprehensive and predictive analysis.

Introduction

This compound is a small organic molecule featuring a tetrahydropyran ring, a phenyl group, and a secondary amide functionality. The precise characterization of its chemical structure is paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal the number of unique proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Ar-H (Phenyl) |

| ~ 5.5 - 6.0 | Singlet (broad) | 1H | NH -C=O |

| ~ 3.6 - 3.8 | Multiplet | 4H | -O-CH ₂- |

| ~ 2.0 - 2.2 | Multiplet | 4H | -C-CH ₂-C- |

| ~ 1.9 | Singlet | 3H | CH ₃-C=O |

Causality Behind Predicted Shifts:

-

Aromatic Protons (7.2 - 7.4 ppm): The protons on the phenyl ring are deshielded due to the ring current effect and will appear as a complex multiplet in the aromatic region.

-

Amide Proton (5.5 - 6.0 ppm): The N-H proton of the secondary amide will appear as a broad singlet. Its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.

-

Tetrahydropyran Protons (3.6 - 3.8 ppm and 2.0 - 2.2 ppm): The protons on the tetrahydropyran ring exist in two distinct chemical environments. The protons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear further downfield. The remaining methylene protons will be found further upfield. The chair conformation of the tetrahydropyran ring may lead to more complex splitting patterns due to axial and equatorial protons.

-

Acetyl Protons (1.9 ppm): The three protons of the methyl group of the acetamide moiety are equivalent and will appear as a sharp singlet.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 169 - 171 | C =O (Amide) |

| ~ 140 - 145 | Quaternary Ar-C |

| ~ 125 - 129 | Ar-C H |

| ~ 63 - 65 | -O-C H₂- |

| ~ 55 - 60 | Quaternary C -N |

| ~ 35 - 40 | -C H₂-C-N |

| ~ 23 - 25 | C H₃-C=O |

Expert Insights on NMR Data Acquisition:

A standard ¹H NMR experiment on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent would be appropriate. For the ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its amide and aromatic moieties.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3300 | Medium | N-H Stretch | Secondary Amide |

| ~ 3050 - 3020 | Medium | C-H Stretch | Aromatic |

| ~ 2950 - 2850 | Medium | C-H Stretch | Aliphatic |

| ~ 1650 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| ~ 1550 | Medium | N-H Bend (Amide II) | Secondary Amide |

| ~ 1600, 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1100 | Strong | C-O Stretch | Ether |

Trustworthiness of IR Assignments:

-